molecular formula C9H9FN2O4 B8498923 4-Fluoro-N-methoxy-N-methyl-3-nitro-benzamide

4-Fluoro-N-methoxy-N-methyl-3-nitro-benzamide

Cat. No.: B8498923
M. Wt: 228.18 g/mol
InChI Key: WJGFGURAMNEVMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-N-methoxy-N-methyl-3-nitro-benzamide is a useful research compound. Its molecular formula is C9H9FN2O4 and its molecular weight is 228.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H9FN2O4

Molecular Weight

228.18 g/mol

IUPAC Name

4-fluoro-N-methoxy-N-methyl-3-nitrobenzamide

InChI

InChI=1S/C9H9FN2O4/c1-11(16-2)9(13)6-3-4-7(10)8(5-6)12(14)15/h3-5H,1-2H3

InChI Key

WJGFGURAMNEVMR-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)C1=CC(=C(C=C1)F)[N+](=O)[O-])OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Fluoro-3-nitrobenzoic acid (100 gm, 0.54 mol) was taken up in dry methylene chloride (1 L) and 1.5 mL of DMF was added. To this solution was added oxalyl chloride (61 mL, 0.702 mol). After 1.5 hours, the solvent was removed in vacuo and the crude acid chloride (yellow oil) was taken up in methylene chloride (50 mL) and slowly added to a stirring mixture of triethylamine (150.5 mL, 1.08 mol) and Weinreb amine hydrochloride (68.5 gm, 0.702 mol) in methylene chloride (950 mL) at 0 deg C. The reaction was allowed to warm to room temperature and stirred overnight. The reaction mixture was washed with saturated sodium dihydrogen phosphate, followed by water. The organic phase was dried over anhydrous sodium sulfate and concentrated in vacuo to an orange-yellow oil. The crude oil was triturated with pentane to give 110.28 gm (90%) of a yellow to off white powder.
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Quantity
61 mL
Type
reactant
Reaction Step Three
Quantity
150.5 mL
Type
reactant
Reaction Step Four
[Compound]
Name
amine hydrochloride
Quantity
68.5 g
Type
reactant
Reaction Step Four
Quantity
950 mL
Type
solvent
Reaction Step Four
Quantity
1 L
Type
solvent
Reaction Step Five

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